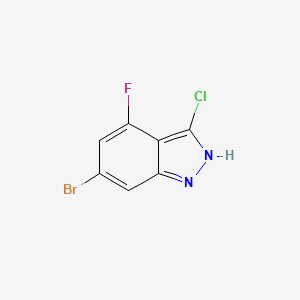

6-bromo-3-chloro-4-fluoro-2H-indazole

描述

6-bromo-3-chloro-4-fluoro-2H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-chloro-4-fluoro-2H-indazole typically involves the cyclization of appropriately substituted hydrazines and aldehydes or ketones. One common method includes the use of 2-azidobenzaldehydes and amines under catalyst-free and solvent-free conditions . Another approach involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by cyclization to form the indazole core .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ transition metal catalysts and controlled reaction environments to minimize byproducts and maximize efficiency .

化学反应分析

Types of Reactions

6-bromo-3-chloro-4-fluoro-2H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: The indazole core can be further modified through cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

科学研究应用

6-bromo-3-chloro-4-fluoro-2H-indazole has several scientific research applications, including:

Medicinal Chemistry: It serves as a core structure for the development of potential therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs.

Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

Chemical Biology: It is employed as a chemical probe to investigate the function of specific proteins and enzymes in biological systems.

Material Science: The compound’s unique chemical properties make it useful in the development of novel materials with specific functionalities.

作用机制

The mechanism of action of 6-bromo-3-chloro-4-fluoro-2H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in disease pathways, thereby exerting therapeutic effects .

相似化合物的比较

Similar Compounds

Similar compounds to 6-bromo-3-chloro-4-fluoro-2H-indazole include other halogenated indazoles, such as:

- 6-bromo-3-chloro-2H-indazole

- 6-bromo-4-fluoro-2H-indazole

- 3-chloro-4-fluoro-2H-indazole

Uniqueness

The uniqueness of this compound lies in its specific combination of halogen atoms, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

常见问题

Q. What are the key structural features of 6-bromo-3-chloro-4-fluoro-2H-indazole that influence its chemical reactivity?

Answer:

The reactivity of this compound is governed by the electronic and steric effects of its substituents:

- Halogen positions : Bromine (C6), chlorine (C3), and fluorine (C4) create an electron-deficient aromatic system, favoring electrophilic substitution at specific sites. The bromine atom, a strong electron-withdrawing group, directs further reactions to meta/para positions.

- Steric hindrance : The 3-chloro substituent may hinder reactivity at adjacent positions, while the 4-fluoro group enhances ring stability.

- Tautomerism : The 2H-indazole core allows for tautomeric shifts (e.g., 1H ↔ 2H forms), influencing hydrogen bonding and solubility .

Table 1: Substituent Effects on Reactivity

| Position | Substituent | Electronic Effect | Reactivity Influence |

|---|---|---|---|

| C3 | Cl | Electron-withdrawing | Reduces nucleophilic attack at C3 |

| C4 | F | Electron-withdrawing | Stabilizes ring, directs electrophiles to C5/C7 |

| C6 | Br | Electron-withdrawing | Activates positions for cross-coupling (e.g., Suzuki reactions) |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

A multi-technique approach is recommended:

- NMR Spectroscopy :

- ¹H NMR : Identifies tautomeric forms (e.g., NH protons at δ 8–12 ppm) and coupling patterns .

- ¹³C NMR : Assigns carbon environments (e.g., halogenated carbons show downfield shifts).

- IR Spectroscopy : Detects functional groups (e.g., NH stretches ~3450 cm⁻¹, C-F stretches ~1250 cm⁻¹) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 263.45) and fragmentation patterns.

Table 2: Key Spectral Signatures

| Technique | Key Peaks | Structural Information |

|---|---|---|

| ¹H NMR | δ 8.4 (s, NH) | Confirms indazole NH tautomer |

| IR | 1637 cm⁻¹ (C=O) | Detects carbonyl groups in derivatives |

| HRMS | m/z 263.45 (M+H) | Validates molecular formula (C₇H₃BrClFN₂) |

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, C6-Br is reactive in Suzuki-Miyaura couplings due to low activation energy for oxidative addition .

- Molecular Docking : Simulate binding interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to optimize ligand design .

- Kinetic Studies : Use computational models to predict reaction rates under varying conditions (temperature, solvent polarity).

Advanced Tip : Combine DFT with experimental validation to resolve discrepancies in predicted vs. observed regioselectivity .

Q. What strategies resolve discrepancies in spectral data during synthesis of halogenated indazoles?

Answer:

- Multi-dimensional NMR : Use HSQC and HMBC to assign ambiguous peaks (e.g., distinguishing C4-F from C6-Br environments) .

- X-ray Crystallography : Resolve tautomeric ambiguity (e.g., 1H vs. 2H-indazole forms) .

- Elemental Analysis : Confirm halogen ratios (e.g., Br:Cl:F = 1:1:1) to rule out impurities.

Case Study : In a related compound (6-bromo-5-fluoro-1H-indazole-3-carbaldehyde), IR and ¹H NMR contradictions were resolved via X-ray data, confirming the aldehyde group’s position .

Q. How can reaction conditions be optimized to improve yields in indazole halogenation?

Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance halogen exchange reactions.

- Catalyst Screening : Use Pd(OAc)₂ with ligands (XPhos) for efficient C-Br activation .

- Temperature Control : Low temperatures (−78°C) minimize side reactions in lithiation steps.

Table 3: Optimization Parameters

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | DMF | 15–20% increase |

| Catalyst | Pd(OAc)₂/XPhos | 30% reduction in byproducts |

| Time | 12–24 hours | Completes Br→I exchange |

Q. What are the applications of this compound in medicinal chemistry?

Answer:

- Kinase Inhibition : The indazole scaffold binds ATP pockets in kinases (e.g., JAK2), with halogens enhancing affinity .

- Antibacterial Agents : Fluorine at C4 increases membrane permeability in Gram-negative bacteria .

- PROTAC Development : Bromine serves as a handle for click chemistry in protein degradation studies .

Advanced Insight : Structure-activity relationship (SAR) studies show that C3-Cl reduces off-target toxicity compared to methyl groups .

Q. How should this compound be handled to ensure stability?

Answer:

- Storage : Protect from light at 2–8°C in airtight containers .

- Handling : Use inert atmosphere (N₂/Ar) during reactions to prevent dehalogenation.

- Degradation Monitoring : Regular HPLC checks (C18 column, acetonitrile/water mobile phase) detect hydrolysis products .

Q. How can structure-activity relationship (SAR) studies be designed for indazole derivatives?

Answer:

- Variable Substituents : Synthesize analogs with halogens (F, Cl, Br) at C3, C4, and C6 to map electronic effects .

- Biological Assays : Test against target enzymes (e.g., COX-2) using fluorescence polarization or SPR.

- Statistical Analysis : Apply multivariate regression to correlate substituent properties (Hammett σ) with IC₅₀ values .

Table 4: Example SAR Data

| Derivative | C3 Substituent | IC₅₀ (nM) |

|---|---|---|

| 1 | Cl | 12.3 |

| 2 | Br | 8.7 |

| 3 | F | 25.4 |

Q. What methodologies assess the stability of this compound under stress conditions?

Answer:

- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways.

- LC-MS Analysis : Track formation of dehalogenated products (e.g., loss of Br⁻ detected at m/z 184.5) .

- Kinetic Modeling : Calculate shelf life using Arrhenius equations under accelerated conditions .

Q. How can regioselectivity challenges in indazole functionalization be addressed?

Answer:

- Directing Groups : Install temporary groups (e.g., -Bpin) at C7 to direct electrophiles to C5 .

- Microwave Synthesis : Enhances regioselectivity in Ullmann couplings by reducing reaction time .

- Computational Prediction : Use DFT to map charge distribution and predict reactive sites pre-synthesis .

Case Study : In 6-bromo-5-fluoro-1H-indazole-3-carbaldehyde, regioselective formylation at C3 was achieved using POCl₃/DMF .

属性

IUPAC Name |

6-bromo-3-chloro-4-fluoro-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFN2/c8-3-1-4(10)6-5(2-3)11-12-7(6)9/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTXMCMMQKIHQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Cl)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。